molecular formula C21H16O9 B191890 Mitorubrinic acid, (S)- CAS No. 58958-07-9

Mitorubrinic acid, (S)-

Cat. No. B191890
CAS RN: 58958-07-9
M. Wt: 412.3 g/mol
InChI Key: ZJIWQCFXEQSFGR-SHTLVRLNSA-N
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Description

Mitorubrinic acid, (S)- belongs to the class of organic compounds known as azaphilones . These are a structurally variable family of fungal polyketide metabolites possessing a highly oxygenated pyranoquinone bicyclic core, usually known as isochromene, and a quaternary carbon center . The molecular formula of Mitorubrinic acid, (S)- is C21H16O9 .


Synthesis Analysis

The total synthesis of (±)-Mitorubrinic acid, a member of the azaphilone family of natural products, has been constructed in 12 steps . Key aspects of the synthesis include elaboration and oxidative dearomatization of an isocoumarin intermediate to provide the azaphilone nucleus with a disubstituted, unsaturated carboxylic acid side chain .


Molecular Structure Analysis

Mitorubrinic acid, (S)- is a fungal non-reducing polyketide synthase . The molecular structure of Mitorubrinic acid, (S)- includes an azaphilone nucleus with a disubstituted, unsaturated carboxylic acid side chain .


Chemical Reactions Analysis

The key aspects of the chemical reactions involved in the synthesis of Mitorubrinic acid, (S)- include elaboration and oxidative dearomatization of an isocoumarin intermediate .

Future Directions

The future directions of research on Mitorubrinic acid, (S)- could involve further exploration of its biosynthesis and its role as a virulence factor in P. marneffei . This represents the first discovery of PKS genes responsible for mitorubrinol and mitorubrinic acid biosynthesis .

properties

IUPAC Name

(E)-3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O9/c1-10-5-12(22)8-15(23)18(10)20(28)30-21(2)16(24)7-11-6-13(3-4-17(25)26)29-9-14(11)19(21)27/h3-9,22-23H,1-2H3,(H,25,26)/b4-3+/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIWQCFXEQSFGR-SHTLVRLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2(C(=O)C=C3C=C(OC=C3C2=O)C=CC(=O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)O[C@]2(C(=O)C=C3C=C(OC=C3C2=O)/C=C/C(=O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mitorubrinic acid, (S)-

CAS RN

58958-07-9
Record name Mitorubrinic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058958079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MITORUBRINIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/651TW1SQXH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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